molecular formula C31H20BrFN2O2 B15010628 (3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione

(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione

Cat. No.: B15010628
M. Wt: 551.4 g/mol
InChI Key: ASRJFWVJTNMNLM-XHPQRKPJSA-N
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Description

(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 4-fluorobenzylidene to form an intermediate, which is then cyclized with 1,5-diphenyl-1,3,4,5-tetrahydropyrrole-2,6-dione under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-4-(4-chlorophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione
  • (3Z)-4-(4-bromophenyl)-3-(4-methylbenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione

Uniqueness

The uniqueness of (3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C31H20BrFN2O2

Molecular Weight

551.4 g/mol

IUPAC Name

(3Z)-4-(4-bromophenyl)-3-[(4-fluorophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione

InChI

InChI=1S/C31H20BrFN2O2/c32-22-15-13-21(14-16-22)28-27-26(19-20-11-17-23(33)18-12-20)30(36)35(25-9-5-2-6-10-25)29(27)31(37)34(28)24-7-3-1-4-8-24/h1-19,28H/b26-19-

InChI Key

ASRJFWVJTNMNLM-XHPQRKPJSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(C\3=C(C2=O)N(C(=O)/C3=C\C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)N(C(=O)C3=CC4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=C(C=C6)Br

Origin of Product

United States

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